

discovery and history of 4-Hydroxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxybenzoate

Cat. No.: B8730719

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of 4-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), also known as p-hydroxybenzoic acid (PHBA), is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid. It manifests as a white crystalline solid with slight solubility in water and chloroform, but greater solubility in polar organic solvents like alcohols and acetone.^{[1][2]} This compound is of significant interest due to its widespread applications, primarily as a precursor for the synthesis of its esters, known as parabens, which are extensively used as preservatives in the cosmetic, pharmaceutical, and food industries.^{[3][4][5]} Beyond its role in preservation, 4-HBA is a versatile platform chemical for the synthesis of various valuable compounds, including resveratrol, muconic acid, and certain polymers.^[4] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental protocols related to 4-Hydroxybenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydroxybenzoic acid is presented in the table below.

Property	Value
Chemical Formula	<chem>C7H6O3</chem>
Molar Mass	138.12 g/mol
Appearance	White, granular crystalline powder
Melting Point	213-217 °C
Boiling Point	298 °C (decomposes)
Density	1.497 g/cm ³ at 20 °C
Water Solubility	0.49 g in 100 g of solution at 20 °C 33.5 g in 100 g of solution at 100 °C
Solubility in Ethanol (99%)	38.75 g at 67 °C
Solubility in n-Butanol	19.5 g at 32.5 °C
Acidity (pKa)	4.54
logP	1.58

(Data sourced from:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#))

Historical Development and Discovery

The history of 4-Hydroxybenzoic acid is intrinsically linked to the development of synthetic organic chemistry in the 19th century, particularly the Kolbe-Schmitt reaction.

In 1860, Hermann Kolbe first synthesized salicylic acid (2-hydroxybenzoic acid) by heating sodium phenoxide with carbon dioxide.[\[7\]](#)[\[8\]](#) This reaction, initially carried out at room temperature and atmospheric pressure, was a landmark achievement.[\[7\]](#) However, the yields were low, never exceeding 50%, as half of the phenol was lost to volatilization.[\[7\]](#)

A significant advancement came in 1884 when Rudolf Schmitt modified Kolbe's method by conducting the carboxylation of sodium phenoxide under pressure (80-94 atmospheres) and at a temperature of 120-130 °C.[\[7\]](#)[\[9\]](#) This modification, now known as the Kolbe-Schmitt reaction, dramatically increased the yield of salicylic acid to nearly quantitative levels.[\[7\]](#)[\[9\]](#)

Crucially for the synthesis of 4-Hydroxybenzoic acid, it was discovered that the choice of the alkali metal cation in the phenoxide salt dictates the regioselectivity of the carboxylation. While sodium phenoxide primarily yields the ortho-isomer (salicylic acid), the use of potassium phenoxide favors the formation of the para-isomer, 4-Hydroxybenzoic acid.[\[10\]](#)[\[11\]](#) This discovery was pivotal for the industrial production of 4-HBA.

An alternative synthesis route was reported in 1947 by H. Gilman and C. E. Arntzen, who synthesized 4-HBA from 4-hydroxybenzaldehyde.[\[4\]](#)[\[5\]](#)[\[12\]](#) Although the Kolbe-Schmitt reaction remains the primary commercial method, this alternative synthesis expanded the toolkit for laboratory-scale preparation of 4-HBA.

Chemical Synthesis

The primary method for the industrial synthesis of 4-Hydroxybenzoic acid is the Kolbe-Schmitt reaction. The reaction conditions can be tuned to favor the formation of the para-isomer.

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process where an alkali phenoxide is treated with carbon dioxide under elevated temperature and pressure.[\[10\]](#) The use of potassium phenoxide is critical for the preferential synthesis of 4-Hydroxybenzoic acid.

Reaction Conditions for the Synthesis of Hydroxybenzoic Acids via the Kolbe-Schmitt Reaction

Phenoxide	Temperature (°C)	Pressure (atm)	Product(s)	Yield (%)
Sodium Phenoxide	125	100	Salicylic Acid (o-Hydroxybenzoic Acid)	High
Sodium Phenoxide	150	-	Mixture of Salicylic Acid and 4-HBA	95
Potassium Phenoxide	220-250	High	4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid)	High
Potassium Naphthoxide	230	5 MPa	4-Hydroxy-2-naphthoic acid	87
Sodium Naphthoxide	230	5 MPa	2-Hydroxy-1-naphthoic acid and 4-hydroxy-2-naphthoic acid	84.5 and 2.0 respectively

(Data sourced from:[10][13][14])

Experimental Protocols

This procedure is adapted from Organic Syntheses, a reliable source for laboratory preparations.[15]

Materials:

- Salicylic acid (U.S.P. grade)
- Potassium carbonate
- Decolorizing charcoal

- Concentrated hydrochloric acid
- Water

Procedure:

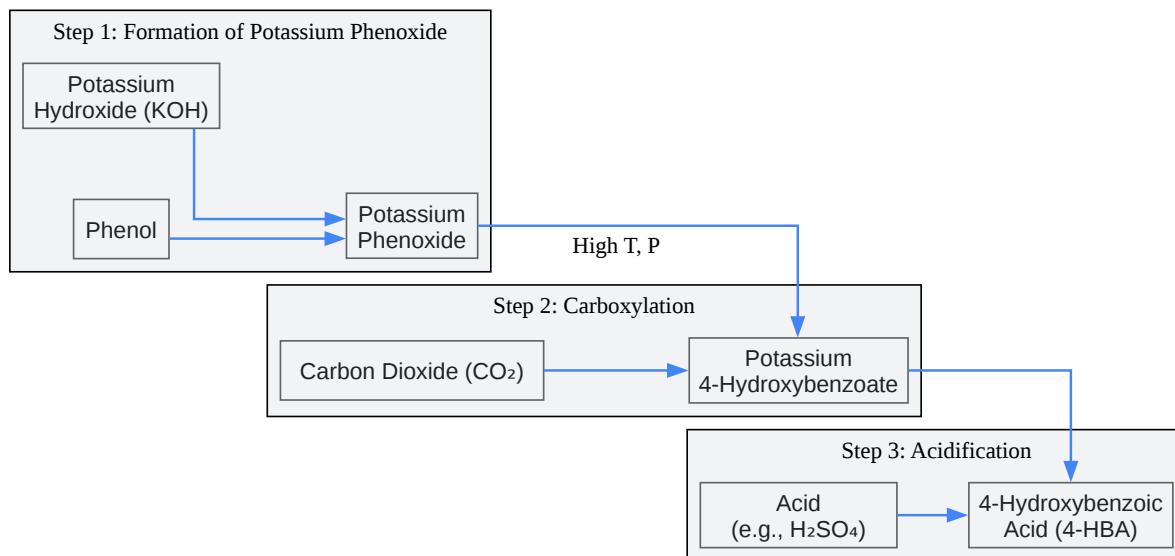
- In a 20-cm porcelain dish, slowly stir 60 g (0.43 mole) of potassium carbonate into a mixture of 100 g (0.725 mole) of salicylic acid and 150 cc of water.
- Evaporate the solution on a steam bath to obtain a thick, pasty residue.
- Break the residue into small pieces and dry in an oven at 105–110°C for two hours.
- Grind the solid as finely as possible, dry for another two hours at 105–110°C, and grind again to a fine powder.
- Place the finely powdered mixture of potassium salicylate and carbonate in a 500-cc round-bottomed flask and immerse it in an oil bath heated to 240°C.
- Maintain this temperature for one and a half hours, stirring the solid occasionally with a curved glass rod.
- Once the reaction is complete, transfer the hot product to a 2-L flask containing 1 L of hot water.
- Rinse the reaction flask with several portions of the hot solution and add to the 2-L flask.
- Acidify the alkaline solution with concentrated hydrochloric acid (approximately 75 cc).
- Heat the solution nearly to boiling and add 5–6 g of decolorizing charcoal.
- Filter the hot solution to remove a small quantity of brown resin.
- Cool the filtrate to induce crystallization of the crude p-hydroxybenzoic acid.
- A second crop of crystals can be obtained by concentrating the filtrate.

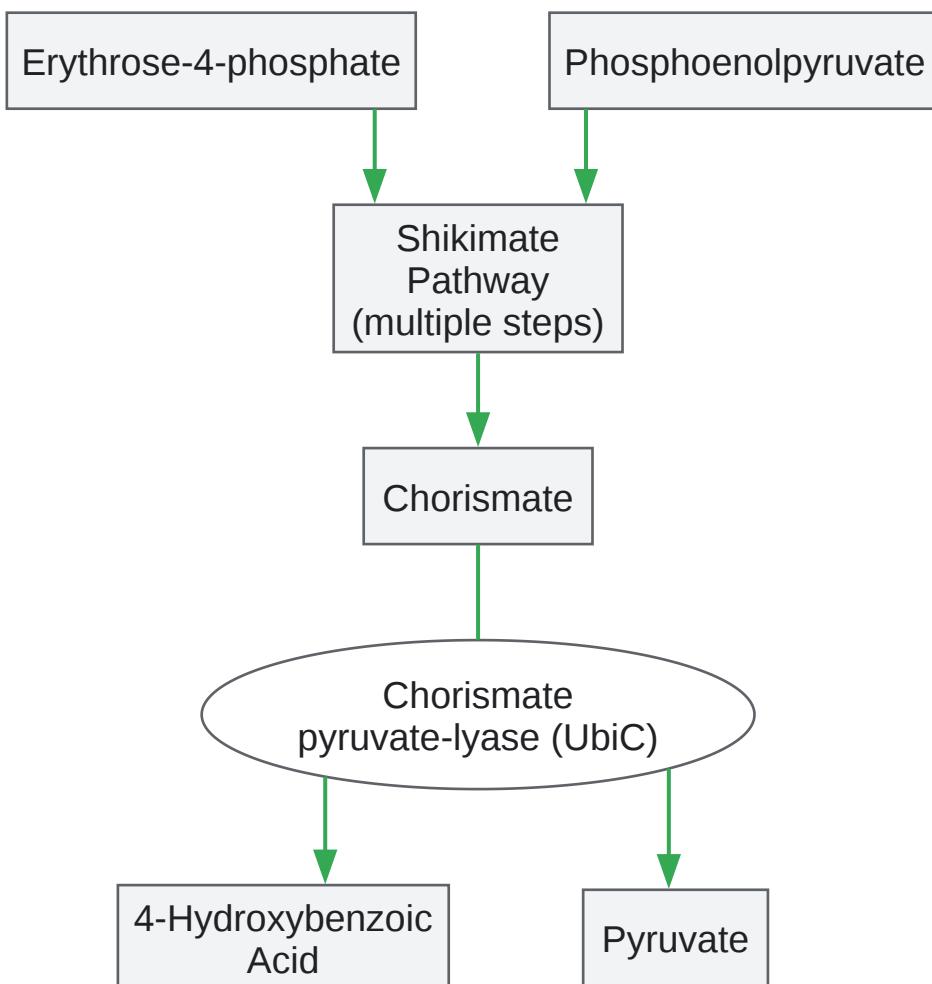
- For purification, dissolve the crude product in 300 cc of hot water, boil with 4–5 g of decolorizing charcoal for a few minutes, and filter the solution.
- Cool the filtrate thoroughly to obtain the purified product, which is then filtered with suction and washed with 10–15 cc of cold water.

The expected yield of purified p-hydroxybenzoic acid is 35–40 g (70–80% of the theoretical amount), with a melting point of 211–212°C.[15]

This protocol provides a conceptual overview of a diazotization-hydrolysis route.

Materials:


- 4-Aminobenzoic acid (PABA)
- Sodium nitrite
- Sulfuric acid
- Water
- Ice


Procedure:

- Dissolve 4-aminobenzoic acid in dilute sulfuric acid and cool the solution in an ice bath to 0–5°C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite to the PABA solution while maintaining the temperature between 0 and 5°C. This forms the diazonium salt.
- Gently heat the diazonium salt solution to around 60–70°C. Nitrogen gas will be evolved.
- Continue heating until the evolution of nitrogen ceases.
- Cool the reaction mixture to room temperature to allow the 4-Hydroxybenzoic acid to crystallize.

- Collect the crude product by filtration and recrystallize from hot water for purification.

Visualizing the Kolbe-Schmitt Reaction Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 5. acs.org [acs.org]
- 6. 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO₂ - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]
- 10. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. 4-Hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. organic chemistry - Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [discovery and history of 4-Hydroxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8730719#discovery-and-history-of-4-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com